molecular formula C34H21N3 B12606492 4-[(5-{[4-(Diphenylamino)phenyl]ethynyl}pyridin-2-yl)ethynyl]benzonitrile CAS No. 880266-37-5

4-[(5-{[4-(Diphenylamino)phenyl]ethynyl}pyridin-2-yl)ethynyl]benzonitrile

Cat. No.: B12606492
CAS No.: 880266-37-5
M. Wt: 471.5 g/mol
InChI Key: RQLUSQMBPJOIPN-UHFFFAOYSA-N
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Description

4-[(5-{[4-(Diphenylamino)phenyl]ethynyl}pyridin-2-yl)ethynyl]benzonitrile is a complex organic compound with a molecular formula of C34H21N3 and a molecular weight of 471.5 g/mol This compound is known for its unique structural features, which include a diphenylamino group, a pyridine ring, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-{[4-(Diphenylamino)phenyl]ethynyl}pyridin-2-yl)ethynyl]benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(5-{[4-(Diphenylamino)phenyl]ethynyl}pyridin-2-yl)ethynyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

Scientific Research Applications

4-[(5-{[4-(Diphenylamino)phenyl]ethynyl}pyridin-2-yl)ethynyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(5-{[4-(Diphenylamino)phenyl]ethynyl}pyridin-2-yl)ethynyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s diphenylamino group can interact with various proteins and enzymes, modulating their activity. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-{[4-(Diphenylamino)phenyl]ethynyl}pyridin-2-yl)ethynyl]benzonitrile is unique due to its combination of a diphenylamino group, a pyridine ring, and a benzonitrile moiety.

Properties

CAS No.

880266-37-5

Molecular Formula

C34H21N3

Molecular Weight

471.5 g/mol

IUPAC Name

4-[2-[5-[2-[4-(N-phenylanilino)phenyl]ethynyl]pyridin-2-yl]ethynyl]benzonitrile

InChI

InChI=1S/C34H21N3/c35-25-29-14-11-27(12-15-29)17-21-31-22-18-30(26-36-31)16-13-28-19-23-34(24-20-28)37(32-7-3-1-4-8-32)33-9-5-2-6-10-33/h1-12,14-15,18-20,22-24,26H

InChI Key

RQLUSQMBPJOIPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C#CC4=CN=C(C=C4)C#CC5=CC=C(C=C5)C#N

Origin of Product

United States

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